molecular formula C25H22N4O3S B12049268 N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide CAS No. 477332-83-5

N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12049268
CAS No.: 477332-83-5
M. Wt: 458.5 g/mol
InChI Key: OMPZIZHKOCPHOS-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C27H26N4O3S2 and a molecular weight of 518.661 g/mol . This compound is known for its unique structural features, which include an acetylamino group, a quinazolinyl moiety, and a sulfanyl linkage. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, pyridine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinazolinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(Acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4

Properties

CAS No.

477332-83-5

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22N4O3S/c1-16-7-13-20(14-8-16)29-24(32)21-5-3-4-6-22(21)28-25(29)33-15-23(31)27-19-11-9-18(10-12-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

OMPZIZHKOCPHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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